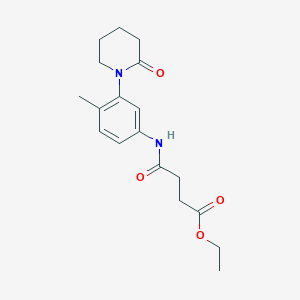

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-3-24-18(23)10-9-16(21)19-14-8-7-13(2)15(12-14)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYNYRRQFQDPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The aromatic ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Key Findings from Analogs

Steric and Electronic Effects: The tert-butyl group in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14) reduces reactivity due to steric bulk, whereas the target compound’s 2-oxopiperidinyl group may enhance hydrogen bonding without significant steric interference . Electron-withdrawing groups (e.g., Cl in Ethyl 4-(4-chlorophenyl)-4-oxobutanoate) increase electrophilicity at the carbonyl, while electron-donating groups (e.g., methyl in the target compound) stabilize the ester .

Coordination Chemistry :

- Analogs like L2 form stable platinum(II) complexes via ethynyl and diazenyl groups, suggesting the target compound’s cyclic amide could act as a ligand for transition metals .

Solubility and Reactivity :

- The benzyl ester in Compound 2g improves solubility in organic media, whereas the ethyl ester in the target compound balances lipophilicity and hydrolytic stability .

Biological Activity

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure, characterized by an ethyl ester moiety linked to an amino group and a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 336.40 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms, primarily through its interaction with specific enzymes and receptors. The piperidine ring is thought to facilitate binding to target proteins, potentially leading to inhibition of certain biological pathways.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro.

- Antitumor Properties : Some studies suggest that the compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antitumor | Inhibits cancer cell proliferation |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : Research involving various cancer cell lines demonstrated that the compound significantly inhibits cell growth at concentrations ranging from 10 µM to 50 µM.

- Animal Models : In rodent models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.